Comparative Kinome Coverage: VI 16832 Versus Selective Affinity Resins
VI 16832 was selected as the optimal capture ligand after quantitative comparison of three pyrido[2,3-d]pyrimidine-based kinase-selective affinity resins [1]. The VI 16832 resin was employed to quantify the relative expression of more than 170 protein kinases across three SILAC-encoded cancer cell lines (MV4-11, HCT116, MDA-MB-435S) [1].
| Evidence Dimension | Number of protein kinases quantified for relative expression |
|---|---|
| Target Compound Data | >170 protein kinases |
| Comparator Or Baseline | Alternative pyrido[2,3-d]pyrimidine-based resins (structure not specified in the study) |
| Quantified Difference | VI 16832 resin retained a "considerable subset of the human kinome" and was selected over comparator resins for downstream applications. |
| Conditions | SILAC-labeled MV4-11 (leukemia), HCT116 (colon carcinoma), and MDA-MB-435S (melanoma) cell lysates; affinity enrichment followed by LC-MS/MS. |
Why This Matters
A capture ligand that enriches >170 kinases provides sufficient kinome coverage for meaningful comparative expression analysis; selective inhibitors would capture <10 kinases, rendering kinome-wide studies impossible.
- [1] Oppermann FS, Gnad F, Olsen JV, Hornberger R, Greff Z, Kéri G, Mann M, Daub H. Large-scale proteomics analysis of the human kinome. Mol Cell Proteomics. 2009 Jul;8(7):1751-64. doi: 10.1074/mcp.M800588-MCP200. View Source
